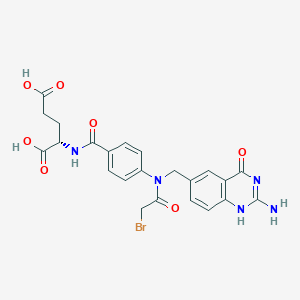
N(10)-Bromoacetyl-5,8-dideazafolic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N(10)-Bromoacetyl-5,8-dideazafolic acid (BAA) is a synthetic compound that has been developed as a potential anticancer agent. It is a derivative of folic acid, which is an essential vitamin required for the synthesis of DNA and RNA. BAA has been shown to have potent antitumor activity in preclinical studies, and it is currently being investigated for its potential use in cancer therapy.
Mécanisme D'action
N(10)-Bromoacetyl-5,8-dideazafolic acid exerts its antitumor activity by inhibiting the enzyme thymidylate synthase (TS), which is involved in the synthesis of thymidine, a building block of DNA. N(10)-Bromoacetyl-5,8-dideazafolic acid binds to the active site of TS, preventing it from catalyzing the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP). This results in a depletion of dTMP, which is required for DNA synthesis, leading to inhibition of cell proliferation and ultimately cell death.
Effets Biochimiques Et Physiologiques
N(10)-Bromoacetyl-5,8-dideazafolic acid has been shown to have a selective cytotoxic effect on cancer cells, while sparing normal cells. This is likely due to the higher expression of TS in cancer cells compared to normal cells. N(10)-Bromoacetyl-5,8-dideazafolic acid has been shown to induce apoptosis (programmed cell death) in cancer cells, while having minimal effects on normal cells. N(10)-Bromoacetyl-5,8-dideazafolic acid has also been shown to inhibit the migration and invasion of cancer cells, which are important processes in cancer metastasis.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N(10)-Bromoacetyl-5,8-dideazafolic acid is its potent antitumor activity against a wide range of cancer cell lines. N(10)-Bromoacetyl-5,8-dideazafolic acid has also been shown to have a selective cytotoxic effect on cancer cells, while sparing normal cells, which is a desirable property for a cancer therapy. However, one limitation of N(10)-Bromoacetyl-5,8-dideazafolic acid is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo. Another limitation is the potential for toxicity, as N(10)-Bromoacetyl-5,8-dideazafolic acid can inhibit the synthesis of DNA and RNA in normal cells as well, leading to potential side effects.
Orientations Futures
There are several future directions for the development of N(10)-Bromoacetyl-5,8-dideazafolic acid as a cancer therapy. One direction is to improve its solubility and bioavailability, which would make it easier to administer in vivo. Another direction is to investigate its potential use in combination with other anticancer agents, such as chemotherapy or immunotherapy. Additionally, further studies are needed to elucidate the molecular mechanisms underlying its selective cytotoxicity towards cancer cells, which could lead to the development of more effective cancer therapies.
Méthodes De Synthèse
N(10)-Bromoacetyl-5,8-dideazafolic acid can be synthesized by reacting 5,8-dideazafolic acid with bromoacetyl chloride in the presence of a base such as triethylamine. The reaction proceeds through nucleophilic substitution of the chloride ion by the amino group of the 5,8-dideazafolic acid, resulting in the formation of N(10)-Bromoacetyl-5,8-dideazafolic acid.
Applications De Recherche Scientifique
N(10)-Bromoacetyl-5,8-dideazafolic acid has been extensively studied for its potential use as an anticancer agent. Preclinical studies have shown that N(10)-Bromoacetyl-5,8-dideazafolic acid exhibits potent antitumor activity against a wide range of cancer cell lines, including breast, lung, colon, and prostate cancer. N(10)-Bromoacetyl-5,8-dideazafolic acid has been shown to inhibit the growth of cancer cells by interfering with the synthesis of DNA and RNA, which are essential for cell division and proliferation.
Propriétés
Numéro CAS |
101375-70-6 |
|---|---|
Nom du produit |
N(10)-Bromoacetyl-5,8-dideazafolic acid |
Formule moléculaire |
C23H22BrN5O7 |
Poids moléculaire |
560.4 g/mol |
Nom IUPAC |
(2S)-2-[[4-[(2-amino-4-oxo-3H-quinazolin-6-yl)methyl-(2-bromoacetyl)amino]benzoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C23H22BrN5O7/c24-10-18(30)29(11-12-1-6-16-15(9-12)21(34)28-23(25)27-16)14-4-2-13(3-5-14)20(33)26-17(22(35)36)7-8-19(31)32/h1-6,9,17H,7-8,10-11H2,(H,26,33)(H,31,32)(H,35,36)(H3,25,27,28,34)/t17-/m0/s1 |
Clé InChI |
WQQZMTLUQMKEPJ-KRWDZBQOSA-N |
SMILES isomérique |
C1=CC(=CC=C1C(=O)N[C@@H](CCC(=O)O)C(=O)O)N(CC2=CC3=C(C=C2)NC(=NC3=O)N)C(=O)CBr |
SMILES |
C1=CC(=CC=C1C(=O)NC(CCC(=O)O)C(=O)O)N(CC2=CC3=C(C=C2)N=C(NC3=O)N)C(=O)CBr |
SMILES canonique |
C1=CC(=CC=C1C(=O)NC(CCC(=O)O)C(=O)O)N(CC2=CC3=C(C=C2)NC(=NC3=O)N)C(=O)CBr |
Synonymes |
N(10)-bromoacetyl-5,8-dideazafolic acid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



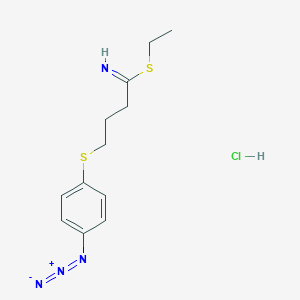
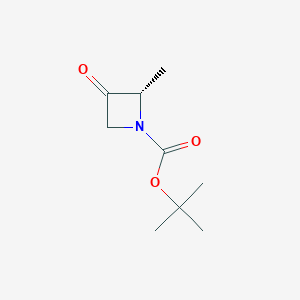
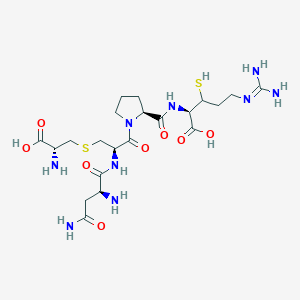
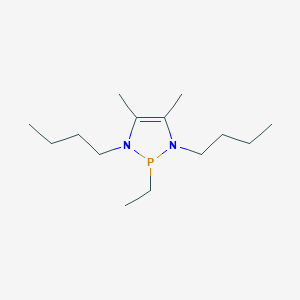
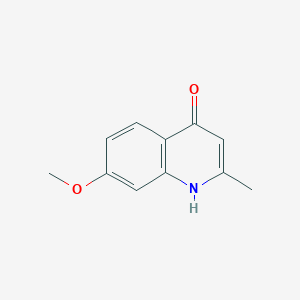
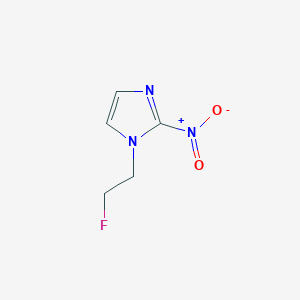
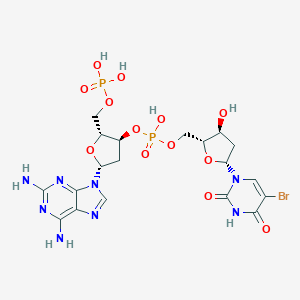
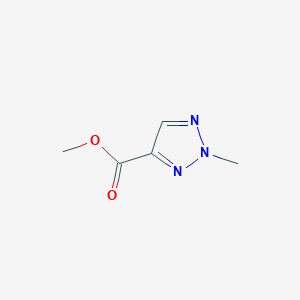
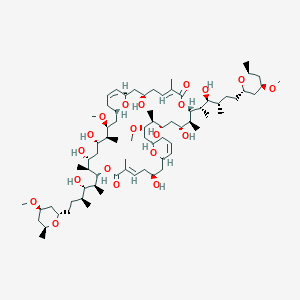
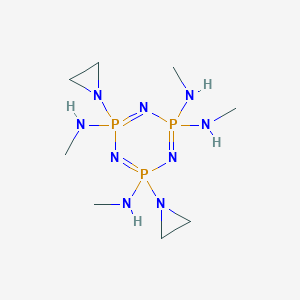
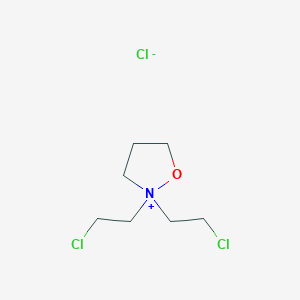
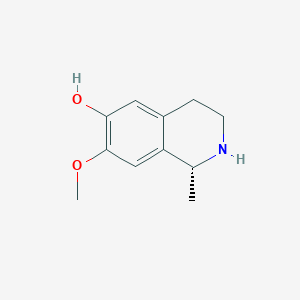
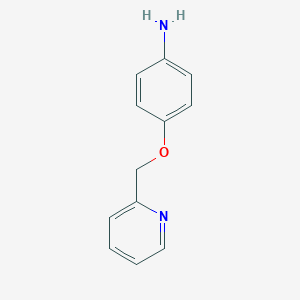
![2,3-Dichlorobicyclo[2.2.1]heptane](/img/structure/B10276.png)